5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
Description
Properties
IUPAC Name |
oxalic acid;5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS.C2H2O4/c1-2-6-16-12(4-1)10-19-8-11(9-19)15-17-14(18-20-15)13-5-3-7-21-13;3-1(4)2(5)6/h1-7,11H,8-10H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMQMBIAHQGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate represents a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound features a 1,2,4-oxadiazole ring fused with an azetidine and thiophene moiety. The presence of these heterocycles contributes to its biological activity through various mechanisms.
Pharmacological Activities
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxadiazole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Antitumor Activity : The compound has been investigated for its anticancer potential. Recent studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For example, a derivative exhibited an IC50 value of 0.072 μM against specific cancer cell lines, indicating strong cytotoxic effects .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes them promising candidates for treating inflammatory diseases.
The biological activity of This compound is largely mediated through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound demonstrates potential as an anticancer agent.
- Modulation of Immune Response : Its anti-inflammatory effects suggest that it may modulate immune responses by affecting cytokine production.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Antitubercular Activity : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis with promising pharmacokinetic profiles .
- Anticancer Research : Parikh et al. (2020) developed substituted 1,2,4-oxadiazoles that showed potent activity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .
Comparative Analysis
A comparison table summarizing the biological activities of related oxadiazole compounds is presented below:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous 1,2,4-oxadiazoles, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Substituent Comparisons
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s oxalate salt increases molecular weight (~350–400 g/mol estimated) compared to non-salt analogs (e.g., 1d: 333.7 g/mol ). This modification improves aqueous solubility, critical for bioavailability. 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride has a molar mass of 219.67 g/mol , lower than the target compound due to simpler substituents.
Lipophilicity (LogP) :
- The thiophen-2-yl and pyridylmethyl groups in the target compound contribute to moderate lipophilicity (estimated LogP ~2.5–3.5), facilitating membrane permeability.
- Compound 1d, with a 3-chlorothiophene and CF3-phenyl group, has higher LogP (~4.0), favoring CNS penetration but limiting solubility .
Challenges and Opportunities
Target Compound Advantages :
- Azetidine rigidity improves target binding.
- Oxalate salt enhances formulation stability.
Limitations :
- Synthetic complexity of the pyridin-2-ylmethyl-azetidine moiety may reduce yield.
- Thiophene’s metabolic susceptibility could require prodrug strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate, and what analytical methods validate its purity?
- Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., nitrile derivatives with hydroxylamine) under reflux in polar aprotic solvents like DMF. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane). Structural validation requires H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is confirmed via HPLC (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. How is the biological activity of this compound typically evaluated in preliminary studies?
- Methodology : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays or ELISA. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC) and selectivity indices are calculated, with positive controls (e.g., doxorubicin) to benchmark activity .
Q. What spectroscopic techniques are critical for confirming the oxadiazole and azetidine moieties?
- Methodology : FT-IR identifies C=N stretching (~1600 cm) and C-O-C vibrations (~1250 cm) in the oxadiazole ring. H NMR confirms azetidine protons (δ 3.5–4.5 ppm) and pyridine/thiophene aromatic signals. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and hydrogen-bonding patterns in the oxalate salt .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodology : Density functional theory (DFT) calculates reaction energetics for cyclization steps, identifying transition states and intermediates. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). Solvent effects are modeled using COSMO-RS to optimize reaction conditions .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodology : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Investigate off-target effects via kinome-wide profiling or transcriptomics. Adjust for cell-specific permeability using PAMPA assays or molecular dynamics simulations of membrane interactions .
Q. How does the oxalate counterion influence stability and solubility under physiological conditions?
- Methodology : pH-dependent solubility studies (pH 1.2–7.4) simulate gastrointestinal and plasma environments. Stability is assessed via accelerated degradation studies (40°C/75% RH) monitored by HPLC. Compare with other salts (e.g., hydrochloride) to evaluate hygroscopicity and crystallinity via DSC/TGA .
Q. What are the key challenges in scaling up synthesis while minimizing byproducts?
- Methodology : Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Monitor intermediates via inline FT-IR or Raman spectroscopy. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and byproduct formation. Purification scalability is tested using simulated moving bed (SMB) chromatography .
Q. How do structural modifications (e.g., substituting thiophene with other heterocycles) affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
